3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine
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Overview
Description
3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the reaction of 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with ω-chloro-2,3-dichlorophenyl-2-ethano . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mechanism involves the formation of a triazole ring followed by the cyclization to form the thiadiazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine has been studied for various scientific research applications, including:
Chemistry: As a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in physiological processes . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but different substituents on the triazole and thiadiazole rings.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Different fusion pattern of the triazole and thiadiazole rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomeric form with a different ring fusion.
Uniqueness
The uniqueness of 3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine lies in its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct pharmacological properties .
Properties
Molecular Formula |
C14H7Cl2N5S |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7Cl2N5S/c15-10-5-1-4-9(11(10)16)12-18-19-14-21(12)20-13(22-14)8-3-2-6-17-7-8/h1-7H |
InChI Key |
HEZFHKSZQXWXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Origin of Product |
United States |
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